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Get Quote

Echinenone is a ketocarotenoid of significant interest in pharmacology and biochemistry, notably for its role

as a chromophore in the Orange Carotenoid Protein (OCP) in cyanobacteria [1]. Its analysis employs a suite

of spectroscopic techniques to elucidate its structure, concentration, and interactions.

Table 1: Common Spectroscopic Techniques for Echinenone and Related Carotenoids

Technique

Primary Application in
Analysis

Key Parameters/information Obtained

HPLC with UV-Vis
Detection [2]

UV-Visible
Spectroscopy [3] [1]

Fourier Transform
Infrared (FT-IR) [4]

Nuclear Magnetic
Resonance (NMR) [5]

[4]

Mass Spectrometry
(MS) [5]

Quantitative analysis and
purification.

Electronic structure analysis;
monitoring photochemical
reactions.

Functional group and bond
identification.

Definitive molecular structure
elucidation.

Determination of molecular
mass and elemental
composition.

Concentration, purity, and separation from
complex biological mixtures.

(\lambda_{\text{max}}) (absorption
maxima), energy gap (HOMO-LUMO),
concentration.

Vibrational frequencies of functional groups
(e.g., C=0, C-C, C-H).

("\text{H}) and ("{13}\text{C}) chemical

shifts, connectivity, and stereochemistry.

Molecular weight, fragmentation pattern,
elemental composition.
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Primary Application in

Technique ) Key Parameters/information Obtained
Analysis

Computational Predicting spectroscopic Optimized geometry, theoretical

Methods (DFT) [4] properties and understanding  IR/NMR/UV-Vis spectra, molecular orbitals.
reactivity.

Key Analytical Insights

¢ Photochemical Function: Spectroscopic studies, particularly time-resolved UV-Vis absorption
spectroscopy, have revealed that echinenone bound to OCP exhibits a unique sequential two-
photon absorption mechanism for photoconversion. This is a key part of its photoprotective role in
cyanobacteria [1].

e Structural Confirmation: The combination of FT-IR and NMR is powerful for confirming the identity
of synthesized or isolated compounds. A related 4-aminoquinoline drug, amodiaquine, was
characterized using these techniques alongside Density Functional Theory (DFT) calculations, which
showed excellent agreement between experimental and theoretical spectra [4]. This methodology is
directly applicable to echinenone analysis.

Detailed Experimental Protocols

Protocol 1: HPLC Analysis with UV-Vis Detection for Echinenone
Quantification

This protocol is adapted from methods used for carotenoid analysis in biological samples [2].

1.1 Materials

e Carotenoid Standard: Echinenone (e.g., Carotenature, #0283).

¢ Internal Standard: Echinenone or canthaxanthin can be used.

e Solvents: HPLC-grade or better Acetonitrile, Methanol, Methylene Chloride, Hexane, Acetone,
Ethanol.

e Equipment: HPLC system with a UV-Vis Diode Array Detector (DAD), reverse-phase C18 column
(e.g., Denali C18, 250 mm x 4.6 mm, 5 pym), guard column, probe sonicator.
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1.2 Sample Preparation

¢ Homogenization: Homogenize the biological tissue (e.g., sea urchin gonads, bacterial pellet) in PBS
using a probe sonicator.

e Extraction: Extract carotenoids with organic solvents (e.g., acetone:methanol mixture). Centrifuge to
separate the organic layer.

¢ Internal Standard Addition: Critical Step: Add a known amount of internal standard (e.g.,
echinenone) to the sample before extraction. The amount should be within the expected
concentration range of the target analyte to ensure accurate quantification [2].

e Evaporation and Reconstitution: Evaporate the combined organic extracts under a gentle stream of
nitrogen gas. Reconstitute the dry residue in the initial HPLC mobile phase.

1.3 HPL.C Instrumentation and Conditions

e Mobile Phase: Acetonitrile (70%) : Methylene Chloride (15%) : Methanol (15%) [2].

¢ Flow Rate: 1.0 mL/min (isocratic or gradient as needed).

¢ Column Temperature: Maintain constant (e.g., 25°C).

¢ Detection: Monitor absorbance at characteristic wavelengths for echinenone (e.g., ~450 nm and
others based on its UV-Vis spectrum).

¢ Injection Volume: 10-20 pL.

1.4 Data Analysis

¢ |dentify echinenone and internal standard peaks by comparing their retention times and UV-Vis
spectra with authentic standards.
¢ Quantify echinenone concentration using the internal standard method by calculating the peak area

ratio (analyte/internal standard).

The workflow for this protocol is as follows:
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Start Sample Preparation

:

Homogenize tissue in PBS

:

Extract with organic solvents

Add Internal Standard

Evaporate solvent (N2 stream)

:

Reconstitute in mobile phase

:

Inject into HPLC system

'

HPLC Separation
(C18 Column, 70:15:15 Mobile Phase)

'

UV-Vis Detection (~450 nm)

Data Analysis & Quantification
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Protocol 2: Structural Characterization by FT-IR and NMR
Spectroscopy

This protocol outlines the steps for confirming the molecular structure of an isolated or synthesized

echinenone sample [4].

2.1 FT-IR Spectroscopy

e Sample Preparation: For solid samples, use the KBr pellet technique. Mix ~1 mg of the purified
echinenone sample with 100-200 mg of dry KBr powder. Press into a transparent pellet under high
pressure.

¢ Data Collection: Record the IR spectrum in the region of 4000-400 cm~1.

e Expected Results: Identify key functional groups. A strong absorption band around ~1660-1700 cm~1
is characteristic of the ketone (C=0) group. Bands in the 2800-3000 cm~1 region correspond to C-H
stretching from the polyene chain.

2.2 NMR Spectroscopy ((M1\text{H}) and (A {13}\text{C}))

¢ Sample Preparation: Dissolve ~5-10 mg of purified echinenone in 0.5-0.6 mL of deuterated solvent
(e.g., CDCIs, D20). Filter if necessary.
e Data Collection:
o (M\text{H}) NMR: Record spectrum at high frequency (e.g., 600 MHz). Use tetramethylsilane
(TMS) as an internal reference (& 0.00 ppm).
o (M13Ntext{C}) NMR: Record spectrum, which may require longer acquisition times due to
lower sensitivity.
¢ Expected Results and Analysis:
o (M\text{H}) NMR: Look for olefinic protons (& 5.5-6.5 ppm) from the polyene chain and methyl
groups attached to the chain (6 1.8-2.2 ppm).
o (M13\text{C}) NMR: Identify signals for the carbonyl carbon (& ~200 ppm), olefinic carbons in
the polyene chain (& 120-150 ppm), and methyl carbons.
o Compare experimental chemical shifts with published data or computationally predicted spectra
from DFT studies for validation [4].

Table 2: Key FT-IR and NMR Spectral Signatures for Echinenone
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Technique Spectral Region Assignment / Functional Group
FT-IR ~1660-1700 cm~t Ketone (C=0) stretch

~2800-3000 cm—t C-H stretch (alkane)

~1400-1620 cm—? C=C stretch (polyene chain)
(M\text{H}) NMR 0 5.5-6.5 ppm Olefinic protons (-CH=CH-)

0 1.8-2.2 ppm Methyl groups (-CHs) on polyene chain
("13}\text{C}) NMR 0 ~200 ppm Ketone carbon (C=0)

0 120-150 ppm Olefinic carbons (-CH=CH-)

Protocol 3: Monitoring Photoreaction using UV-Vis Spectroscopy

This protocol is designed for studying the photochemical behavior of echinenone, such as in the OCP

photocycle [1].

3.1 Materials and Instrument Setup

e Sample: Purified echinenone or echinenone-bound protein (e.g., OCP) in appropriate buffer.

e Spectrometer: UV-Vis spectrophotometer with kinetic mode and a temperature-controlled cuvette
holder.

o Excitation Source: Laser or LED at the appropriate excitation wavelength (e.g., 452 nm blue LED for
OCP).

3.2 Experimental Procedure

e Baseline Acquisition: Place the sample in a cuvette and record a baseline spectrum (dark-adapted
state, OCPO form).

¢ Photoexcitation: Expose the sample to a pulse of light from the excitation source. The pulse duration
can vary (e.g., 200 us for laser pulses to continuous illumination).

¢ Kinetics Measurement: Immediately after the pulse, monitor the change in absorbance (AA) at a
specific wavelength (e.g., 550 nm for OCPR formation) over time (milliseconds to minutes).

e Two-Pulse Experiments: To probe multi-photon mechanisms, use a pump-pump-probe setup with
two excitation pulses separated by a variable time delay (tdelay). This can reveal the existence of
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light-sensitive intermediates [1].

3.3 Data Interpretation

¢ Plot AA versus time to observe the kinetics of the photoconversion.
e For echinenone-OCP, the formation of the OCPR signature after a second pulse with a tdelay of ~1
second confirms a sequential two-photon mechanism [1].

The logic of the photoconversion process is outlined below:

OCPO (Dark-adapted form)

1st Photon Absorption

(~452 nm)

Metastable Intermediate
(OCP1hv)

2nd Photon Absorption
(~1s delay)

OCPR (Active form)

Click to download full resolution via product page

Conclusion

The comprehensive spectroscopic analysis of echinenone—from quantification (HPLC-UV-Vis) and
structural elucidation (FT-IR, NMR) to the study of its unique photophysics (time-resolved UV-Vis)—

provides critical insights for research in drug development, nutraceuticals, and photosynthetic mechanisms.
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The integration of experimental data with computational predictions further strengthens the reliability of the

analyses.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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